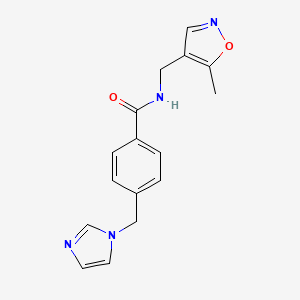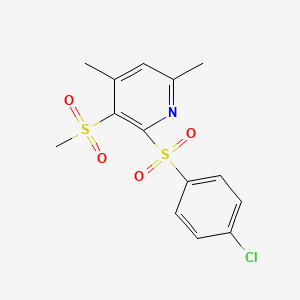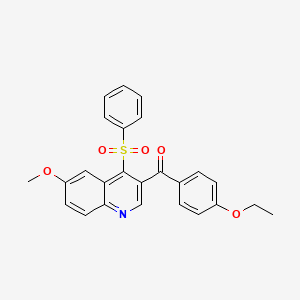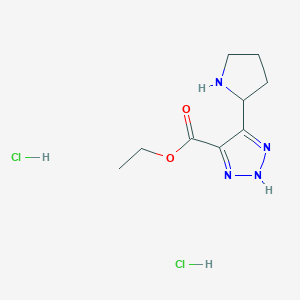
Ethyl 5-(pyrrolidin-2-yl)-1H-1,2,3-triazole-4-carboxylate dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . Pyrrolidine is a common scaffold in medicinal chemistry and is found in many biologically active compounds .
Molecular Structure Analysis
The pyrrolidine ring in the molecule is a saturated heterocycle, which allows efficient exploration of the pharmacophore space due to sp3 hybridization . The non-planarity of the ring also contributes to the three-dimensional coverage of the molecule .Scientific Research Applications
Synthesis of Novel Compounds
Researchers have explored the synthesis of novel compounds using Ethyl 5-(pyrrolidin-2-yl)-1H-1,2,3-triazole-4-carboxylate dihydrochloride and its analogs, highlighting its importance in the development of new chemical entities. For instance, the synthesis of some new 1,2,4-triazoles starting from isonicotinic acid hydrazide and their evaluation for antimicrobial activities demonstrate the compound's role in generating new pharmaceutical candidates (Hacer Bayrak et al., 2009). Similarly, ethyl 2-methyl-2,3-butadienoate, acting as a 1,4-dipole synthon in annulation reactions, showcases the utility of related compounds in creating complex molecular structures with potential applications in various fields (Xue-Feng Zhu et al., 2003).
Advanced Material Development
The compound and its derivatives have also been pivotal in the development of advanced materials. The positional isomeric effect on the structural diversity of Cd(II) coordination polymers using flexible positional isomeric ligands containing pyridyl, triazole, and carboxylate fragments illustrates how subtle changes in the structure of such compounds can significantly affect the properties and applications of the resulting materials (J. Cisterna et al., 2018). This research underlines the importance of this compound and related compounds in tuning the properties of coordination polymers for various applications, including catalysis, gas storage, and separation technologies.
Bioevaluation and Antimicrobial Agents
The design, synthesis, and bioevaluation of derivatives for antimicrobial applications further highlight the compound's relevance in medicinal chemistry. Studies on the synthesis and bioevaluation of 5-Chloro-4-(1,3-Oxazol-5-yl)-1Н-Pyrrole-3-Carboxyamides as antimicrobial agents demonstrate the potential of this compound derivatives in addressing the need for new antimicrobial compounds with high activity against resistant strains ( ).
Future Directions
Properties
IUPAC Name |
ethyl 5-pyrrolidin-2-yl-2H-triazole-4-carboxylate;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N4O2.2ClH/c1-2-15-9(14)8-7(11-13-12-8)6-4-3-5-10-6;;/h6,10H,2-5H2,1H3,(H,11,12,13);2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNVCJTSNHMTCDH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NNN=C1C2CCCN2.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16Cl2N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
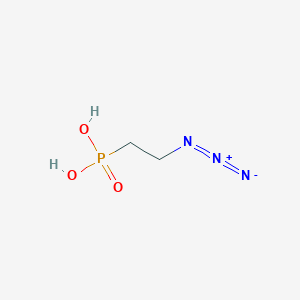

![1'-(9H-xanthene-9-carbonyl)spiro[chroman-2,4'-piperidin]-4-one](/img/structure/B2579846.png)


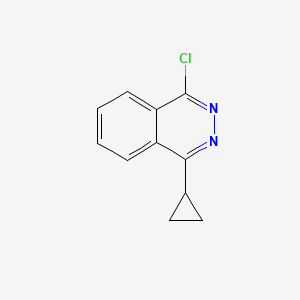


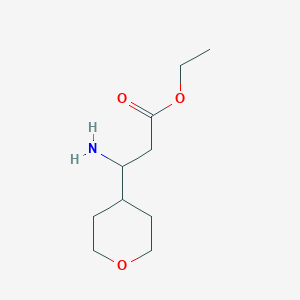
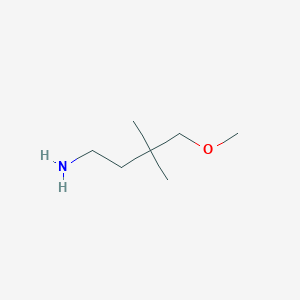
![[3-(Propionylamino)phenoxy]acetic acid](/img/structure/B2579860.png)
